molecular formula C18H19N3O3S B2970468 4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile CAS No. 478046-93-4

4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile

Cat. No.: B2970468
CAS No.: 478046-93-4
M. Wt: 357.43
InChI Key: LHDTVCILGZWZLV-UHFFFAOYSA-N
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Description

4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile: is a chemical compound with the molecular formula C₁₈H₁₈N₂O₃S It is characterized by a benzene ring substituted with a cyano group (-CN) and a piperazine ring linked to a methoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile typically involves multiple steps, starting with the reaction of 4-methoxybenzenesulfonyl chloride with piperazine to form the piperazino derivative. This intermediate is then reacted with benzenecarbonitrile under specific conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: : The cyano group can be reduced to form an amine.

  • Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Using nucleophilic substitution reactions with various nucleophiles under appropriate conditions.

Major Products Formed

  • Oxidation: : 4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzoic acid

  • Reduction: : 4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzylamine

  • Substitution: : Various derivatives depending on the nucleophile used

Scientific Research Applications

4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-{4-[(4-Methoxyphenyl)sulfonyl]piperazino}benzenecarbonitrile: can be compared to other similar compounds, such as:

  • 4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile: : Similar structure but with a methyl group instead of a methoxy group.

  • 4-{4-[(4-Hydroxyphenyl)sulfonyl]piperazino}benzenecarbonitrile: : Similar structure but with a hydroxyl group instead of a methoxy group.

These compounds differ in their functional groups, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-24-17-6-8-18(9-7-17)25(22,23)21-12-10-20(11-13-21)16-4-2-15(14-19)3-5-16/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDTVCILGZWZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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